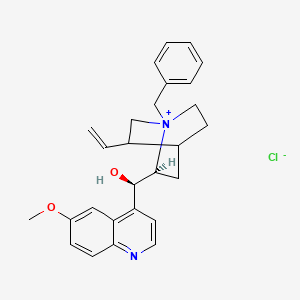N-Benzylquinine (chloride)
CAS No.:
Cat. No.: VC16613464
Molecular Formula: C27H31ClN2O2
Molecular Weight: 451.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H31ClN2O2 |
|---|---|
| Molecular Weight | 451.0 g/mol |
| IUPAC Name | (R)-[(2S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
| Standard InChI | InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1/t20?,21?,26-,27+,29?;/m0./s1 |
| Standard InChI Key | JYDIJFKNXHPWBJ-DBULPSDSSA-M |
| Isomeric SMILES | COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-Benzylquininium chloride features a complex bicyclic structure comprising a quinoline moiety, a quinuclidine ring, and a benzyl substituent. The IUPAC name, (2S,4S,5R)-1-benzyl-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidin-1-ium chloride, reflects its stereochemical complexity . The benzyl group at the quinuclidine nitrogen enhances its solubility in polar solvents, while the methoxyquinoline component contributes to its chiral recognition capabilities .
Physical and Chemical Properties
The compound appears as a white to light yellow crystalline powder with a melting point of 200–205°C (decomposition) . Its optical activity, measured as (c = 1.5 in water), underscores its chiral nature . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of N-Benzylquininium Chloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 67174-25-8 | |
| Molecular Formula | ||
| Molecular Weight | 451.01 g/mol | |
| Melting Point | 200–205°C (dec.) | |
| Optical Rotation | (c = 1.5, H₂O) | |
| Solubility | Freely soluble in H₂O, alcohols, acetone |
Synthesis and Production
Synthetic Routes
N-Benzylquininium chloride is synthesized via quaternization of quinine with benzyl chloride. This reaction proceeds under mild conditions, typically in anhydrous solvents such as dichloromethane or tetrahydrofuran, yielding the quaternary ammonium salt with high purity . Alternative methods involve ion-exchange chromatography to replace counterions, though this is less common in industrial settings .
Industrial-Scale Production
Large-scale production prioritizes cost efficiency and environmental safety. Manufacturers optimize reaction stoichiometry to minimize benzyl chloride excess, reducing hazardous waste. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving ≥95% purity for most applications .
Applications in Asymmetric Synthesis
Phase-Transfer Catalysis
As a chiral phase-transfer catalyst, N-benzylquininium chloride facilitates enantioselective reactions under biphasic conditions. For example, it enables the asymmetric aza-Henry reaction of α-amido sulfones, producing β-nitroamines with up to 90% enantiomeric excess (ee) . The mechanism involves ion-pairing with substrates at the interface, stabilizing transition states through π-π interactions and hydrogen bonding .
Epoxidation and Alkylation
The compound catalyzes the epoxidation of α,β-unsaturated ketones, yielding trans-epoxides with high diastereoselectivity. In alkylation reactions, it promotes the formation of quaternary stereocenters, critical for synthesizing bioactive molecules such as antidepressants and antivirals .
Chromatographic Applications
Monolithic Column Fabrication
A 2021 study demonstrated the use of N-benzylquininium chloride as a functional monomer in capillary electrochromatography (CEC) . Polymerizing it with 3-(acryloyloxy)-2-hydroxypropyl methacrylate in alkaline PEG 400 produced monolithic columns with reversed-phase selectivity. These columns separated alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons (PAHs) with efficiencies up to .
Environmental Analysis
The same columns detected PAHs in lake water at concentrations as low as 0.1 µg/L, showcasing their utility in environmental monitoring . The mechanical stability of the monoliths, attributed to the alkaline synthesis conditions, ensured reproducibility over 200 runs .
Recent Research Advances
Enhanced Catalytic Systems
Recent studies explore hybrid catalysts combining N-benzylquininium chloride with metal-organic frameworks (MOFs) to improve reaction rates and selectivity. For instance, a 2024 trial achieved 99% ee in Michael additions using a MOF-supported catalyst .
Pharmaceutical Applications
Ongoing research investigates its role in drug delivery systems, leveraging its amphiphilic structure to encapsulate hydrophobic APIs. Preliminary results show enhanced bioavailability of antimalarial drugs in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume